molecular formula C12H17N3O5S B15055616 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide

Cat. No.: B15055616
M. Wt: 315.35 g/mol
InChI Key: FCADBWQGMVYWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitro group at the 3-position of the benzene ring and a methyl-substituted tetrahydro-2H-pyran-4-ylamino moiety at the 4-position. This compound is structurally significant in medicinal chemistry, particularly as a key intermediate or functional fragment in inhibitors targeting proteins such as cyclin-dependent kinase 9 (CDK9) and B-cell lymphoma 2 (Bcl-2) . The sulfonamide group enhances binding affinity to enzymatic targets, while the tetrahydro-2H-pyran-4-yl group improves pharmacokinetic properties, including solubility and metabolic stability. Its nitro group contributes to electronic effects that may influence target interaction.

Properties

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

4-[methyl(oxan-4-yl)amino]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O5S/c1-14(9-4-6-20-7-5-9)11-3-2-10(21(13,18)19)8-12(11)15(16)17/h2-3,8-9H,4-7H2,1H3,(H2,13,18,19)

InChI Key

FCADBWQGMVYWMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :
    • 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol)
    • (Tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol)
  • Base : Triethylamine (1.3 g, 6.81 mmol)
  • Solvent : Tetrahydrofuran (10 mL)
  • Temperature : Room temperature (25°C)
  • Time : 5 hours

Procedure :
The reactants and base are stirred in THF, followed by solvent removal under reduced pressure. Methanol (20 mL) is added to precipitate the product, yielding 1.4 g (97%) of a yellow solid.

Key Factors :

  • Solvent Choice : THF optimizes nucleophilicity and solubility.
  • Stoichiometry : A slight excess of amine (1:1.01 ratio) ensures complete substitution.
  • Work-Up : Methanol trituration removes unreacted starting materials and byproducts.

Alternative Solvent Systems for Industrial Scalability

Patent WO2020049599A1 discloses modified conditions for large-scale synthesis:

Alcohol-Based Solvents

Parameter Details
Solvent Ethanol, methanol, or isopropanol
Base Organic (e.g., DIPEA) or inorganic (K₂CO₃)
Yield 90–95%
Advantages Lower toxicity, easier recycling

This method reduces reliance on THF, aligning with green chemistry principles.

Synthesis of (Tetrahydro-2H-pyran-4-yl)methylamine

The amine precursor is synthesized via two primary routes:

Catalytic Hydrogenation of 4-Hydrazinotetrahydropyran

  • Catalyst : 5% Pd/C (0.1 MPa H₂, 75°C).
  • Yield : 72% (15.9 g from 30.0 g starting material).
  • Purification : Azeotropic distillation with n-butyl alcohol.

Copper-Mediated Reduction

  • Conditions : Cu₂O (1.5 g) in ethanol/NaOH at 65°C.
  • Yield : 50% (0.47 g from 1.0 g starting material).
  • Limitation : Lower efficiency vs. hydrogenation.

Reductive Amination Approach

A secondary route employs reductive amination to install the methyl(tetrahydro-2H-pyran-4-yl)amino group:

  • Condensation of 4-nitrobenzenesulfonamide with tetrahydro-2H-pyran-4-carbaldehyde.
  • Reduction using NaBH(OAc)₃ in dichloromethane.
  • Yield : 59% after column chromatography.

Industrial-Scale Purification Strategies

Method Conditions Outcome
Crystallization Methanol/water (3:1) Purity >98%
Distillation Azeotropic with n-butyl alcohol Removes residual amines

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 8.27 (d, J=6.2 Hz, 1H), 3.96–3.90 (m, 1H), 1.89–1.59 (m, 4H).
  • HPLC : Purity ≥98%.

Challenges and Mitigation

  • Nitro Group Stability : Excessive heating (>50°C) promotes decomposition; maintained at ≤30°C.
  • Byproduct Formation : Unreacted 4-fluoro-3-nitrobenzenesulfonamide controlled via methanol trituration.

Comparative Analysis of Methods

Method Yield Scalability Cost
SNAr (THF) 97% Moderate High
SNAr (Ethanol) 90–95% High Low
Reductive Amination 59% Low Moderate

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Pharmaceutical Analogs

Structural and Functional Comparison with ABT-737 and ABT-199 (Venetoclax)

The compound shares structural motifs with clinical-stage Bcl-2 inhibitors like ABT-737 and ABT-199 (venetoclax):

  • ABT-737: Contains a sulfonamide-linked piperazinyl group and a 3-nitro-4-aminophenyl moiety. The tetrahydro-2H-pyran-4-yl group in 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide replaces the [(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino side chain in ABT-737, simplifying the structure while retaining hydrophobic interactions with Bcl-2 .
  • ABT-199 (Venetoclax) : Features a similar 3-nitrobenzenesulfonamide core but incorporates a pyrrolopyridinyloxy group and a cyclohexenyl-piperazinyl substituent. The tetrahydro-2H-pyran-4-yl group in the target compound may offer comparable binding efficiency with reduced synthetic complexity .

Mechanistic Insights

  • Target Specificity: While ABT-737 and ABT-199 inhibit Bcl-2 to induce apoptosis in cancer cells, 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide is hypothesized to target CDK9, a kinase regulating transcription in malignancies .
  • Potency: Preliminary studies suggest the nitro-sulfonamide-tetrahydro-2H-pyran scaffold achieves mid-nanomolar IC₅₀ values against CDK9, comparable to ABT-737’s affinity for Bcl-2 (~1 nM) .

Comparison with Sulfonylurea Herbicides

Structurally, 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide shares a sulfonamide/benzenesulfonyl backbone with sulfonylurea herbicides like triflusulfuron methyl, ethametsulfuron methyl, and metsulfuron methyl . Key differences include:

  • Functional Groups: The herbicidal compounds feature triazine rings with methoxy, ethoxy, or trifluoroethoxy substituents, whereas the target compound has a nitro group and a tetrahydro-2H-pyran-4-ylamino moiety.
  • Targets: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, disrupting branched-chain amino acid synthesis. In contrast, the nitro-sulfonamide derivative targets human kinases or apoptosis regulators .
  • Bioactivity: Herbicidal sulfonylureas exhibit activity at ppm concentrations in plants, while the target compound operates in the nanomolar range in mammalian systems .

Data Tables

Table 1: Comparison with Pharmaceutical Analogs

Compound Molecular Weight Target Key Features Clinical Use
4-(Methyl(THP-4-yl)amino)-3-nitrobenzenesulfonamide ~355.4 g/mol CDK9/Bcl-2 Nitro-sulfonamide core, tetrahydro-2H-pyran-4-yl group Preclinical anticancer agent
ABT-737 ~813.4 g/mol Bcl-2 Piperazinyl-sulfonamide, complex side chain Apoptosis inducer (preclinical)
ABT-199 (Venetoclax) ~868.4 g/mol Bcl-2 Pyrrolopyridinyloxy, cyclohexenyl-piperazinyl Approved for CLL/SLL

Table 2: Comparison with Sulfonylurea Herbicides

Compound Molecular Weight Target Enzyme Key Substituents Application
Triflusulfuron methyl ~434.3 g/mol Acetolactate synthase Trifluoroethoxy, triazine Broadleaf weed control
Metsulfuron methyl ~381.4 g/mol Acetolactate synthase Methoxy, methyl-triazine Cereal crops
Target Compound ~355.4 g/mol CDK9/Bcl-2 Nitro, tetrahydro-2H-pyran-4-ylamino Anticancer research

Research Findings and Discussion

  • CDK9 Inhibition : The nitro group enhances hydrogen bonding with kinase active sites, while the tetrahydro-2H-pyran-4-yl group increases membrane permeability, as shown in cellular uptake studies .
  • Selectivity : Unlike sulfonylurea herbicides, which exhibit broad-spectrum plant toxicity, the target compound shows selective cytotoxicity in cancer cell lines (e.g., leukemia IC₅₀ = 50 nM) .
  • Synthetic Advantages: The simpler structure of 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide reduces synthesis steps compared to ABT-199, making it a cost-effective candidate for optimization .

Q & A

Q. What are the established synthetic routes for 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, involving intermediates such as tert-butyl carbamate derivatives and halogenated pyrimidines. Key steps include:

  • Amination : Use of Boc-protected tetrahydro-2H-pyran-4-ylmethylamine under inert atmosphere (N₂) with NaHCO₃ as a base in DMAc at 80°C for 12 hours .
  • Cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and CuI in THF with DIEA as a base for Sonogashira-type reactions .
  • Purification : Column chromatography with gradients of EtOAc/hexane and characterization via ESI-MS (e.g., m/z 469 [M + H]+) .
    Optimization Tips : Adjust reaction time, temperature, and catalyst loading. Monitor intermediates via TLC or HPLC to minimize side products.

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

  • Mass Spectrometry (MS) : ESI-MS for molecular weight confirmation (e.g., m/z 315.35) .
  • Chromatography : HPLC with UV detection for purity assessment (≥95%) .
  • Spectroscopy : ¹H/¹³C NMR for structural elucidation of nitro and sulfonamide groups .
  • Elemental Analysis : Verify C, H, N, S content against theoretical values (C₁₂H₁₇N₃O₅S) .

Q. How should this compound be stored to ensure stability, and what are the conflicting recommendations?

  • Conflicting Data : Some sources recommend 2–8°C refrigeration , while others suggest room temperature under inert atmosphere .
  • Resolution : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Preliminary data indicate sensitivity to light and moisture; thus, dark, anhydrous conditions are critical .

Q. What biological activities or therapeutic targets are associated with this compound?

  • Bcl-2 Inhibition : The compound is a structural component of ABT-199 (Venetoclax), a Bcl-2 inhibitor used in cancer research. Activity is assessed via fluorescence polarization assays measuring binding affinity (IC₅₀ < 1 nM) .
  • Cellular Assays : Apoptosis induction in leukemia cell lines (e.g., EC₅₀ in HL-60 cells) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular Docking : Use X-ray structures of Bcl-2 (PDB: 3E4) to predict binding modes of nitro-sulfonamide motifs .
  • QSAR Studies : Correlate substituent effects (e.g., tetrahydro-2H-pyran-4-yl vs. morpholine) with inhibitory potency .
  • DFT Calculations : Analyze electron density of nitro groups to optimize π-π stacking with protein residues .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Case Study : Discrepancies in tert-butyl carbamate intermediate yields (26.3–46.1 mmol scale) may arise from Boc₂O addition rates or pH control during extraction.
  • Resolution : Reproduce reactions with strict N₂ atmosphere and low-temperature (−78°C) amination. Use in-line IR spectroscopy to monitor Boc deprotection .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • By-Product Identification : Use LC-MS to detect halogenated by-products (e.g., residual 2,4-dichloro-5-iodopyrimidine) .
  • Process Adjustments : Increase equivalents of NaHCO₃ (from 3 to 5 eq) to suppress side reactions in DMAc .

Q. What are the structure-activity relationship (SAR) insights for modifying the tetrahydro-2H-pyran-4-yl group?

  • Key Findings :
    • Rigidity : The tetrahydropyran ring enhances binding entropy by restricting conformational flexibility .
    • Substituents : Methyl groups on the pyran ring improve solubility without compromising affinity (logP ~2.5) .
  • Experimental Validation : Synthesize analogs with cyclohexane or piperidine replacements and compare Ki values .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :
    • PPE : Gloves, goggles, and lab coats due to H302 (oral toxicity) and H319 (eye irritation) .
    • Ventilation : Use fume hoods to avoid inhalation (H335) .
    • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Q. How can researchers address discrepancies in biological assay results across studies?

  • Case Example : Variability in IC₅₀ values for Bcl-2 inhibition may stem from assay conditions (e.g., ATP concentration, cell passage number).
  • Standardization : Adopt uniform protocols (e.g., 10% FBS in RPMI-1640 media, 48-hour incubation) and validate with positive controls like ABT-737 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.